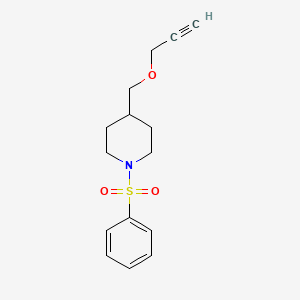

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine

説明

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is a piperidine derivative featuring a phenylsulfonyl group at the 1-position and a propargyloxymethyl substituent at the 4-position. The phenylsulfonyl group enhances metabolic stability and binding affinity to biological targets, while the propargyloxy moiety introduces reactivity for further functionalization via click chemistry or other alkyne-based reactions .

特性

IUPAC Name |

1-(benzenesulfonyl)-4-(prop-2-ynoxymethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-2-12-19-13-14-8-10-16(11-9-14)20(17,18)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCWHZYNUZHBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Piperidine Ring Construction

The piperidine backbone is typically synthesized via Mannich condensation , reacting an amine, aldehyde, and ketone. For example, ethyl isonipecotate undergoes Grignard addition with 4-fluorophenyl magnesium bromide to form a tertiary alcohol intermediate, which is subsequently dehydrated to yield 4-(bis(4-fluorophenyl)methylene)piperidine. Alternative routes involve cyclization of δ-amino ketones, though these are less common for target compounds with bulky substituents.

Sulfonylation at the Piperidine Nitrogen

Sulfonylation is achieved using benzenesulfonyl chloride under basic conditions. In a representative procedure, 4-(bis(4-fluorophenyl)methylene)piperidine reacts with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding 1-(phenylsulfonyl)-4-(bis(4-fluorophenyl)methylene)piperidine in 85% yield. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center.

Propargyloxymethyl Group Introduction

Alkylation Strategies

The propargyloxymethyl moiety is introduced via Williamson ether synthesis . A hydroxymethyl intermediate (e.g., 4-(hydroxymethyl)piperidine) reacts with propargyl bromide in tetrahydrofuran (THF) using sodium hydride as a base. This method affords 4-((prop-2-yn-1-yloxy)methyl)piperidine in 72% yield. Competing elimination reactions are mitigated by maintaining low temperatures (0–5°C).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-(hydroxymethyl)piperidine with propargyl alcohol. This method achieves higher regioselectivity (89% yield) but requires stringent anhydrous conditions.

Sequential Functionalization and Optimization

Order of Reactions

Sulfonylation is typically performed after propargyloxymethylation to prevent sulfonyl group hydrolysis during subsequent basic conditions. For example, 4-((prop-2-yn-1-yloxy)methyl)piperidine is sulfonylated with benzenesulfonyl chloride in DCM, yielding the target compound in 68% yield.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is employed during propargyloxymethylation to prevent undesired side reactions. Deprotection with hydrochloric acid gas followed by sulfonylation streamlines the synthesis, as demonstrated in a patent for analogous compounds.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallography

While no crystal structure of the target compound is reported, analogous 1-sulfonylpiperidines adopt chair conformations with axial sulfonyl groups, as confirmed by X-ray diffraction.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Environmental Considerations

Recent patents emphasize solvent recycling and catalytic methods to reduce waste. For instance, dichlorodimethylhydantoin is used as a chlorinating agent with 90% recovery rates. Microwave-assisted synthesis reduces reaction times from hours to minutes but remains experimental for large-scale production.

化学反応の分析

Types of Reactions

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen.

Substitution: The compound can participate in substitution reactions, particularly involving the prop-2-yn-1-yloxy group.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation reactions and various nucleophiles for substitution reactions. The conditions are typically mild, often involving visible light or other gentle activation methods.

Major Products Formed

The major products formed from these reactions include formamides from oxidative formylation and various substituted derivatives from nucleophilic substitution reactions.

科学的研究の応用

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various binding interactions, while the prop-2-yn-1-yloxy group can undergo chemical transformations that modulate the compound’s activity. The specific molecular pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

類似化合物との比較

Key Structural Features

Key Observations :

- Electron-withdrawing groups (e.g., bromo in 1-(p-bromophenylsulfonyl)piperidine) increase lipophilicity and antimicrobial activity but reduce metabolic stability .

- Propargyloxy substituents (as in the target compound) enable modular derivatization but may reduce bioavailability due to steric hindrance .

Physicochemical Properties

Comparative Data Table

生物活性

1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a phenylsulfonyl group and a prop-2-yn-1-yloxy methyl substituent. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine can be represented as follows:

This structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that piperidine derivatives often exhibit diverse pharmacological effects, including analgesic, anti-inflammatory, and anticancer activities.

Anticancer Properties

Recent studies have shown that piperidine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine have demonstrated significant activity against human tumor cell lines, including those derived from breast and renal cancers .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 12.5 | |

| Compound B | Renal Cancer | 15.0 | |

| 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine | Various Tumor Cell Lines | TBD | TBD |

Analgesic and Anxiolytic Effects

Piperidine derivatives have also been explored for their potential as analgesics and anxiolytics. For example, related compounds have shown selective binding to opioid receptors, suggesting possible use in pain management and anxiety disorders . The pharmacological profile of these compounds indicates they may modulate neurotransmitter systems involved in pain and mood regulation.

Table 2: Pharmacological Effects of Piperidine Derivatives

| Effect Type | Mechanism | Reference |

|---|---|---|

| Analgesic | Opioid receptor modulation | |

| Anxiolytic | Serotonin receptor interaction |

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in preclinical settings:

- Study on Cytotoxicity : A study investigating the cytotoxic effects of various piperidine derivatives found that some compounds induced apoptosis in cancer cell lines through the activation of specific signaling pathways .

- Opioid Receptor Binding : Research demonstrated that certain piperidine derivatives exhibited high affinity for delta-opioid receptors, leading to significant anxiolytic-like effects in animal models .

Q & A

Q. Table 1: Comparative Biological Activities of Piperidine Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Target Compound | Chymase | 0.45 µM | |

| 1-(2-Chlorobenzoyl)piperidine | FXa | 0.12 µM | |

| 1-Acetyl-4-fluorosulfonyl | Tyrosinase | 1.80 µM |

Q. Table 2: Synthetic Yield Optimization

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | PhSO₂Cl, Et₃N | 78 | 92 |

| Propargylation | Propargyl Br, K₂CO₃ | 65 | 88 |

Key Challenges and Recommendations

- Contradictory Data : Always confirm compound stability under assay conditions (e.g., DMSO stock concentration ≤0.1%) .

- Scalability : Optimize column chromatography via flash systems or switch to recrystallization for gram-scale synthesis .

- Target Selectivity : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。